3-(Chloromethyl)-4-methyl-1-(methylsulfonyl)pentane
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Overview
Description
3-(Chloromethyl)-4-methyl-1-(methylsulfonyl)pentane is an organic compound with the molecular formula C7H15ClO2S. This compound is characterized by the presence of a chloromethyl group, a methyl group, and a methylsulfonyl group attached to a pentane backbone. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-4-methyl-1-(methylsulfonyl)pentane typically involves the chloromethylation of 4-methyl-1-(methylsulfonyl)pentane. This can be achieved using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2). The reaction is carried out under anhydrous conditions to prevent the formation of by-products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-4-methyl-1-(methylsulfonyl)pentane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The compound can undergo reduction to form corresponding alcohols or hydrocarbons.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Formation of substituted derivatives such as amines, ethers, or thioethers.
Oxidation Reactions: Formation of sulfone derivatives.
Reduction Reactions: Formation of alcohols or hydrocarbons.
Scientific Research Applications
3-(Chloromethyl)-4-methyl-1-(methylsulfonyl)pentane has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-4-methyl-1-(methylsulfonyl)pentane involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The methylsulfonyl group can participate in oxidation and reduction reactions, influencing the compound’s overall reactivity. Molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)pentane: Similar structure but lacks the methylsulfonyl group.
4-Methyl-1-(methylsulfonyl)pentane: Similar structure but lacks the chloromethyl group.
3-Chloro-3-methylpentane: Similar structure but lacks the methylsulfonyl group.
Uniqueness
3-(Chloromethyl)-4-methyl-1-(methylsulfonyl)pentane is unique due to the presence of both the chloromethyl and methylsulfonyl groups, which confer distinct reactivity and versatility in chemical reactions. This combination of functional groups allows for a wide range of applications in synthetic chemistry and scientific research.
Properties
Molecular Formula |
C8H17ClO2S |
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Molecular Weight |
212.74 g/mol |
IUPAC Name |
3-(chloromethyl)-4-methyl-1-methylsulfonylpentane |
InChI |
InChI=1S/C8H17ClO2S/c1-7(2)8(6-9)4-5-12(3,10)11/h7-8H,4-6H2,1-3H3 |
InChI Key |
YINXXMZWCMCHCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCS(=O)(=O)C)CCl |
Origin of Product |
United States |
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